Gabapentine Lactose Adduct
CAS No.:
Cat. No.: VC18545438
Molecular Formula: C21H35NO11
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H35NO11 |
|---|---|
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | 2-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl]-2-azaspiro[4.5]decan-3-one |
| Standard InChI | InChI=1S/C21H35NO11/c23-7-11-14(26)15(27)16(28)19(31-11)32-17-12(8-24)33-21(30,18(17)29)10-22-9-20(6-13(22)25)4-2-1-3-5-20/h11-12,14-19,23-24,26-30H,1-10H2 |
| Standard InChI Key | DQSXZCQUSIDONM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)CC(=O)N(C2)CC3(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.5 g/mol |
| CAS Registry Number | 1990449-64-3 |
| IUPAC Name | As above |
| SMILES | Canonical form provided above |
Formation Mechanisms and Kinetic Pathways
Maillard Reaction and Amadori Rearrangement
The primary route for GLA formation involves the Maillard reaction, a non-enzymatic glycation process between primary amines (Gabapentin) and reducing sugars (lactose). This reaction initiates with the condensation of Gabapentin's free amino group with lactose's carbonyl moiety, forming a Schiff base intermediate. Subsequent Amadori rearrangement stabilizes this intermediate into a 1-amino-1-deoxyketose derivative, which undergoes further cyclization and dehydration to yield GLA .
Critical Factors Influencing Formation:
-
Temperature: Elevated storage temperatures (>25°C) accelerate reaction kinetics.
-
Humidity: High moisture levels facilitate molecular mobility, enhancing reactant interaction.
-
pH: Neutral to slightly alkaline conditions favor Schiff base formation .
Degradation Pathways
GLA itself undergoes secondary degradation under oxidative and hydrolytic conditions:
-
Oxidation: Exposure to peroxides generates hydroxylated byproducts, detectable via LC-MS.
-
Hydrolysis: Acidic environments cleave the glycosidic bond, releasing Gabapentin and lactose derivatives.
Analytical Characterization Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has been pivotal in identifying GLA's protonated molecular ion () at m/z 478.2. Tandem MS fragmentation reveals characteristic ions at m/z 310 (loss of lactose moiety) and m/z 154 (Gabapentin-derived fragment) .
Nuclear Magnetic Resonance (NMR) Spectroscopy
- and -NMR spectra confirm the spirocyclic structure:
-
-NMR: Distinct signals at δ 4.85 ppm (anomeric proton) and δ 3.20–3.80 ppm (hydroxymethyl groups).
-
-NMR: Resonances at δ 102.5 ppm (anomeric carbon) and δ 176.8 ppm (ketone carbonyl) .
Table 2: Comparative Analytical Data for GLA and Gabapentin
| Parameter | Gabapentin | GLA |
|---|---|---|
| Retention Time (HPLC) | 8.2 min | 12.7 min |
| Major MS Fragment | m/z 154 | m/z 310 |
| 1.10 | -2.45 |
Implications for Pharmaceutical Development
Stability Challenges in Formulations
GLA's formation correlates directly with Gabapentin's chemical instability in lactose-containing matrices. Accelerated stability studies (40°C/75% RH) demonstrate a 0.5–1.2% increase in GLA concentration over six months, necessitating stringent storage protocols .
Comparative Analysis with Related Compounds
Gabapentin Cocrystals
Unlike GLA, Gabapentin cocrystals (e.g., with pyridinecarboxylic acids) enhance thermal stability without covalent bonding. These cocrystals exhibit melting points >200°C, versus GLA's decomposition at 160°C.
Bioconjugates for Targeted Delivery
Gabapentin-phosphatidylcholine conjugates demonstrate improved blood-brain barrier permeability compared to GLA, which lacks inherent targeting capabilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume